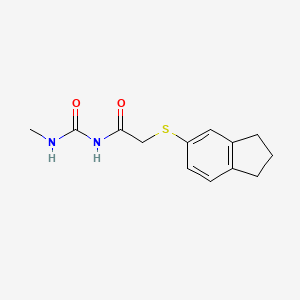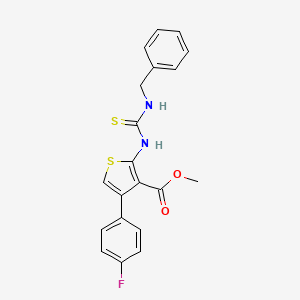
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide, also known as DIMEB, is a novel compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide has been shown to inhibit the activity of these pathways, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide has also been found to modulate the expression of various genes and proteins involved in cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide is its high potency and selectivity towards its target molecules. 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide. One of the potential applications of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide has also been identified as a potential lead compound for the development of new drugs targeting various types of cancer. Further studies are needed to elucidate the exact mechanism of action of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide and its potential applications in other fields, such as immunology and infectious diseases.
Métodos De Síntesis
The synthesis of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide involves the reaction of 2,3-dihydro-1H-indene-5-thiol with N-methylcarbamoyl chloride in the presence of triethylamine and 1,2-dichloroethane. The resulting product is purified through column chromatography to obtain 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide as a white solid with a yield of 70%.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide has been widely studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide has been shown to have neuroprotective effects against oxidative stress and inflammation-induced neuronal damage. In cancer research, 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In drug discovery, 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide has been identified as a potential lead compound for the development of new drugs targeting various diseases.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-14-13(17)15-12(16)8-18-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4,8H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUBCFYTGJUKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(=O)CSC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)-2-methylphenyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B7636232.png)

![4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7636248.png)
![N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7636254.png)
![N-[1-(2-cyanoethyl)-4-(4-fluorophenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7636270.png)
![[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636278.png)
![2-[(4-Acetamidophenyl)sulfanyl]acetamide](/img/structure/B7636285.png)
![[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636293.png)
![[2-(5-methoxycarbonyl-2-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636297.png)
![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636300.png)
![1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea](/img/structure/B7636310.png)
![N-[1-(4-cyanophenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7636316.png)
![2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole](/img/structure/B7636320.png)
![4-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B7636328.png)